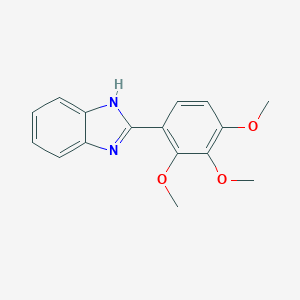
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole, commonly known as TMB or Trimetazidine, is a benzimidazole derivative that has been extensively studied for its beneficial effects on various physiological and biochemical processes. TMB has been found to possess anti-ischemic and anti-anginal properties, making it a promising candidate for the treatment of cardiovascular diseases.
Wirkmechanismus
TMB exerts its anti-ischemic and anti-anginal effects by inhibiting the mitochondrial long-chain 3-ketoacyl-CoA thiolase enzyme, which is involved in the beta-oxidation of fatty acids. This inhibition leads to a shift in myocardial energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient and produces less oxygen demand. TMB also increases the production of ATP, which is essential for maintaining myocardial contractility.
Biochemische Und Physiologische Effekte
TMB has been found to improve myocardial energy metabolism, reduce oxidative stress-induced cell damage, and protect against ischemic injury. It has also been shown to improve left ventricular function and reduce the incidence of ventricular arrhythmias. TMB has been found to be well-tolerated and safe in clinical trials, with minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMB in lab experiments is its well-established mechanism of action and beneficial effects on myocardial energy metabolism. However, TMB can be difficult to synthesize and purify, which may limit its use in some experiments. Additionally, the optimal dosage and administration route of TMB may vary depending on the experimental conditions, which can make it challenging to compare results across studies.
Zukünftige Richtungen
Future research on TMB could focus on its potential use in the treatment of other cardiovascular diseases such as heart failure and hypertension. Additionally, the development of new synthesis methods and purification techniques could improve the availability and affordability of TMB for research purposes. Further studies could also investigate the optimal dosage and administration route of TMB for different experimental conditions. Finally, the potential long-term effects of TMB on cardiovascular health could be explored in clinical trials.
Conclusion:
In conclusion, TMB is a promising candidate for the treatment of cardiovascular diseases due to its anti-ischemic and anti-anginal properties. Its mechanism of action involves the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase enzyme, which leads to a shift in myocardial energy metabolism from fatty acid oxidation to glucose oxidation. TMB has been found to improve myocardial energy metabolism, reduce oxidative stress-induced cell damage, and protect against ischemic injury. However, its use in lab experiments may be limited by its synthesis and purification challenges, as well as the variability in optimal dosage and administration route. Future research could focus on exploring the potential use of TMB in the treatment of other cardiovascular diseases, improving its availability and affordability, and investigating its long-term effects on cardiovascular health.
Synthesemethoden
TMB can be synthesized by the condensation of 2,3,4-trimethoxybenzaldehyde with o-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out at a temperature of around 100°C. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TMB has been extensively studied for its anti-ischemic and anti-anginal properties. It has been found to improve myocardial energy metabolism by inhibiting the beta-oxidation of fatty acids and promoting glucose oxidation. TMB has also been shown to reduce the production of reactive oxygen species and improve mitochondrial function, thereby protecting against oxidative stress-induced cell damage.
Eigenschaften
CAS-Nummer |
150462-67-2 |
|---|---|
Produktname |
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-9-8-10(14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) |
InChI-Schlüssel |
ZMRGQVVZKQOXCU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
Synonyme |
1H-BENZIMIDAZOLE, 2-(2,3,4-TRIMETHOXYPHENYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



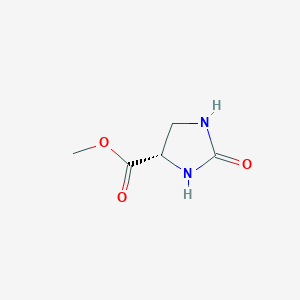
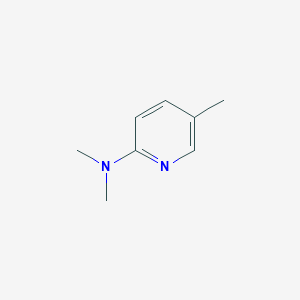
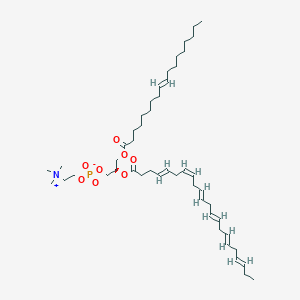
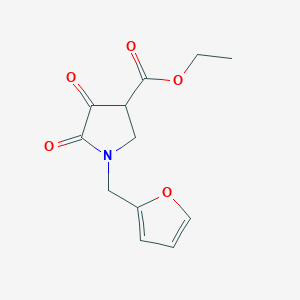
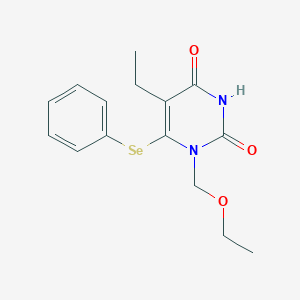
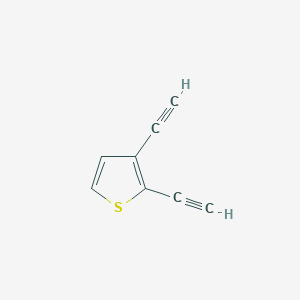
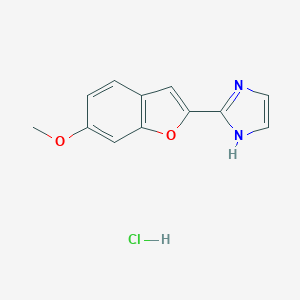
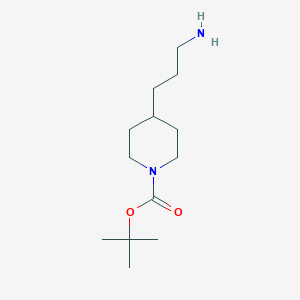
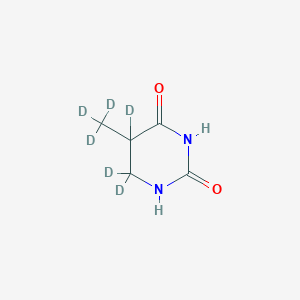
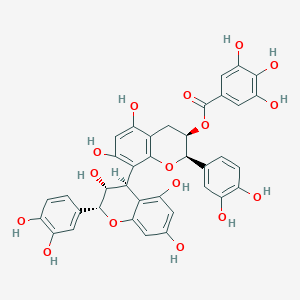
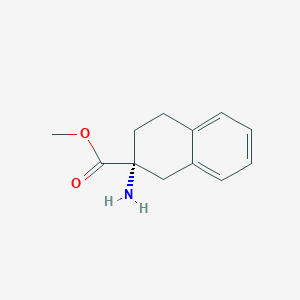
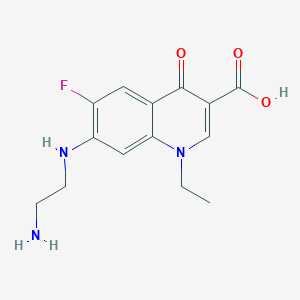
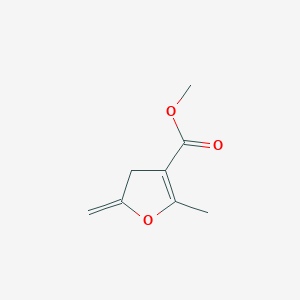
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)